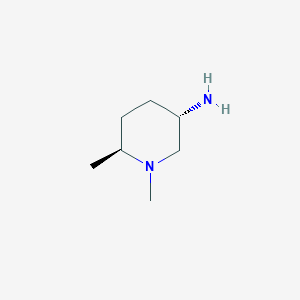![molecular formula C13H9ClFNO3 B11756206 2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)
2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol est un composé organique complexe présentant une structure unique qui comprend des groupes chloro, fluoro, hydroxyimino et biphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Matière de départ : La synthèse commence par un dérivé du biphényle.
Chloration et fluoration : Le dérivé du biphényle subit une chloration et une fluoration pour introduire les groupes chloro et fluoro.
Formation de l’hydroxyimino :
Étapes finales : Les étapes finales impliquent la formation des groupes diol par des réactions d’oxydation ou de réduction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxyimino en une amine.
Substitution : Les groupes chloro et fluoro peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés du biphényle.
Réduction : Amines et dérivés réduits du biphényle.
Substitution : Divers composés du biphényle substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux avancés et de produits chimiques spécialisés.
Applications De Recherche Scientifique
2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler les enzymes, les récepteurs ou d’autres protéines impliquées dans les processus biologiques.
Voies impliquées : Il peut moduler les voies de signalisation, inhiber l’activité enzymatique ou interagir avec l’ADN/l’ARN pour exercer ses effets.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloro-4-fluoro-N-{3-[1-(hydroxyimino)éthyl]phényl}benzamide : Partage des groupes fonctionnels similaires, mais diffère dans la structure globale.
4’-Chloro-3’-fluoro-4-hydroxy-[1,1’-biphényl]-3-carbaldéhyde : Un autre dérivé du biphényle avec des substituants similaires.
Unicité
Le 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses applications potentielles dans divers domaines. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C13H9ClFNO3 |
|---|---|
Poids moléculaire |
281.66 g/mol |
Nom IUPAC |
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-(hydroxyiminomethyl)phenol |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H |
Clé InChI |
LRRMQNGSYOUANY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


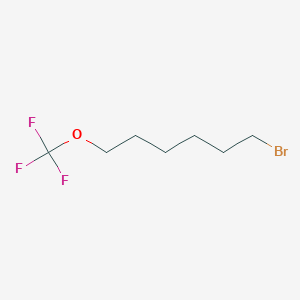

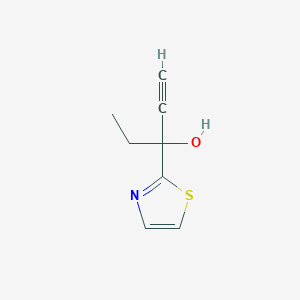

![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
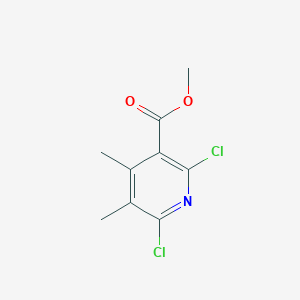
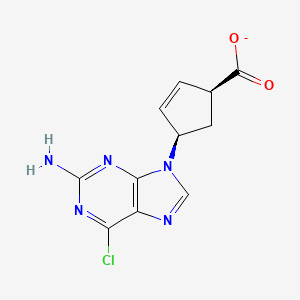
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
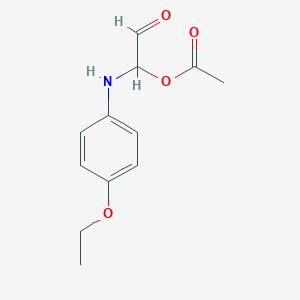
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
